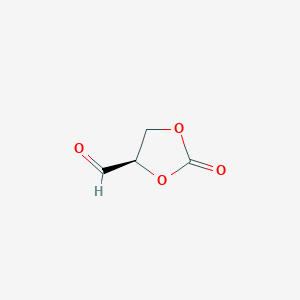
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C4H4O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but often include key metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2-oxo-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-oxo-1,3-dioxolane-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an aldehyde.
1,3-dioxolane-4-carbaldehyde: A similar compound lacking the chiral center.
Uniqueness
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.
Propriétés
Numéro CAS |
30384-18-0 |
|---|---|
Formule moléculaire |
C4H4O4 |
Poids moléculaire |
116.07 g/mol |
Nom IUPAC |
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C4H4O4/c5-1-3-2-7-4(6)8-3/h1,3H,2H2/t3-/m0/s1 |
Clé InChI |
SOVQCEZPQOHERO-VKHMYHEASA-N |
SMILES isomérique |
C1[C@@H](OC(=O)O1)C=O |
SMILES canonique |
C1C(OC(=O)O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


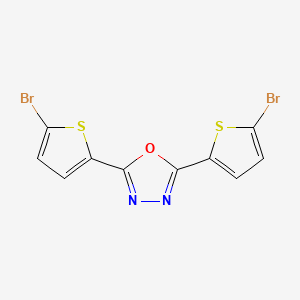

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

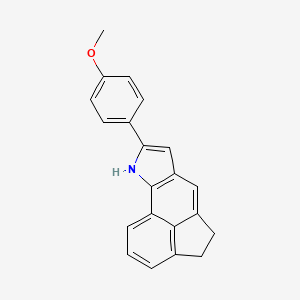
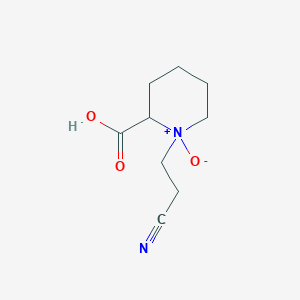
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
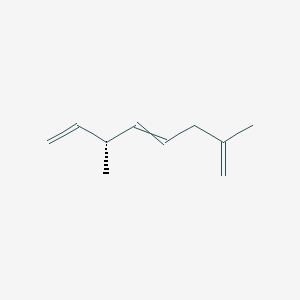
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
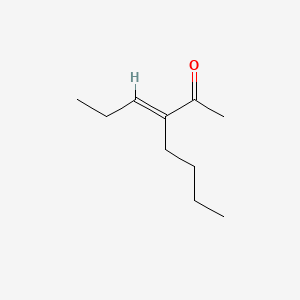
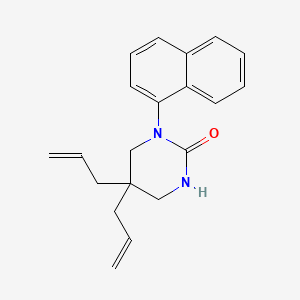

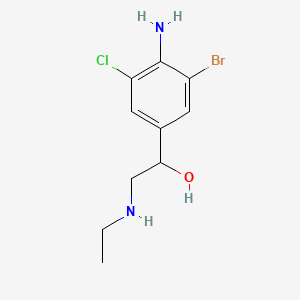
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
